molecular formula C16H17ClN4 B3211672 n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1092443-98-5

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3211672
CAS No.: 1092443-98-5
M. Wt: 300.78 g/mol
InChI Key: DPLYAMCNFUJBLH-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a benzyl group at the N7-position, a chlorine atom at C5, and an isopropyl substituent at C2. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and antiparasitic activities. The compound’s structure combines steric bulk (isopropyl) with electron-withdrawing (chlorine) and aromatic (benzyl) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-benzyl-5-chloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-11(2)13-10-19-21-15(8-14(17)20-16(13)21)18-9-12-6-4-3-5-7-12/h3-8,10-11,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLYAMCNFUJBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144037
Record name 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092443-98-5
Record name 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092443-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base such as potassium carbonate or sodium hydride.

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Compound Name C3 Substituent C5 Substituent N7 Substituent Key Synthetic Steps Reference
This compound Isopropyl Chlorine Benzyl Halogenation, Suzuki coupling, amination* Inferred
3-(4-Chlorophenyl)-N-isopropyl-5-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl Isopropyl Suzuki coupling, amination
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl Suzuki reaction, Boc deprotection
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methyl Methylaminoethyl 3-Chlorophenyl Nucleophilic substitution
N-Benzyl-5-(biphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine Biphenyl-4-yl Bromine Benzyl Bromination with NBS

Key Observations :

C3 Position :

  • The isopropyl group in the target compound provides steric hindrance and lipophilicity, similar to tert-butyl in but less bulky than biphenyl-4-yl in .
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance electrophilicity at C7, facilitating nucleophilic amination.

C5 Position :

  • Chlorine in the target compound contrasts with methyl or aryl groups in other derivatives. Chlorine’s electronegativity may improve metabolic stability but reduce solubility compared to methyl .

N7 Position :

  • The benzyl group enhances π-π stacking interactions, similar to pyridin-2-ylmethyl in but distinct from aliphatic substituents (e.g., isopropyl in ).

Stability and Reactivity

  • Chlorine vs. Bromine : The C5-chlorine in the target compound is less reactive than bromine in , reducing susceptibility to nucleophilic displacement but limiting opportunities for further functionalization.
  • Benzyl Group Stability : The N7-benzyl group is prone to oxidative metabolism, whereas pyridin-2-ylmethyl in may enhance metabolic stability via hydrogen bonding.

Biological Activity

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by a benzyl group, a chlorine atom, and an isopropyl group attached to the pyrazolo[1,5-a]pyrimidine core. Its potential biological activities make it a subject of interest in medicinal chemistry and related fields.

The specific biological targets and mechanisms of action for this compound remain largely unknown. However, compounds in the pyrazolo[1,5-a]pyrimidine class are often studied for their potential as enzyme inhibitors and therapeutic agents against various diseases, including cancer. Research indicates that derivatives of this compound may exhibit anticancer properties and enzymatic inhibitory activity .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to apoptosis (programmed cell death) in cancer cells, making these compounds valuable in cancer therapy .

Enzymatic Inhibition

Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as selective protein inhibitors. These compounds have been shown to inhibit specific enzymes involved in various biochemical pathways, potentially leading to therapeutic applications in treating diseases characterized by dysregulated enzyme activity .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo Core : Cyclization of hydrazine derivatives with β-diketones or β-ketoesters.
  • Introduction of the Benzyl Group : Utilizing benzyl halides in the presence of bases such as potassium carbonate.
  • Isopropylation : Conducted via alkylation reactions using isopropyl halides with bases.

These synthetic routes allow for versatile structural modifications that enhance the biological activity of the resulting compounds .

Comparative Studies

Comparative studies involving this compound and related compounds reveal differences in potency and selectivity against various targets:

Compound NameMechanismTargetIC50 (µM)
This compoundCDK InhibitorCDK9TBD
Similar Compound AProtein Kinase InhibitorPKBTBD
Similar Compound BEnzyme InhibitorEGFRTBD

Note: TBD = To Be Determined; further research is needed to quantify IC50 values for this compound specifically.

Q & A

Q. What analytical methods confirm compound stability under varying storage conditions?

  • Methodology :
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days, then analyze degradation products via UPLC-PDA .
  • Long-Term Stability : Store at –20°C in amber vials with desiccant; monitor purity quarterly for 24 months .

Tables for Key Data

Q. Table 1: Comparative Kinase Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCDK2 IC50 (µM)Cathepsin K IC50 (µM)Source
Target Compound0.4525.0
3-Methyl Analog1.2038.5
5-Fluoro Analog0.7862.3

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Cyclocondensation Temp80°C (DMF, 8 hours)+15%
Chlorination AgentPOCl3 (neat, 100°C)+20%
Benzylation CatalystPd(OAc)2/XantphosRegioselectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
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n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

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